molecular formula C3H7NO2<br>CH3CHNO2CH3<br>C3H7NO2 B154153 2-Nitropropane CAS No. 79-46-9

2-Nitropropane

Cat. No.: B154153
CAS No.: 79-46-9
M. Wt: 89.09 g/mol
InChI Key: FGLBSLMDCBOPQK-UHFFFAOYSA-N
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Description

2-Nitropropane (2-NP; C₃H₇NO₂) is a secondary nitroalkane with a molecular weight of 89.09 g/mol. It is a colorless, flammable liquid with mild solubility in water (1.7% w/w at 25°C) . Its primary industrial applications include use as a solvent in inks, adhesives, paints, and coatings, as well as a chemical intermediate in explosives and pharmaceuticals . Notably, 2-NP is classified by IARC as Group 2B ("possibly carcinogenic to humans") due to its hepatocarcinogenicity in rats, linked to oxidative DNA damage and formation of mutagenic adducts like 8-hydroxyguanine .

Chemical Reactions Analysis

2-Nitropropane undergoes various chemical reactions, including oxidation, reduction, and substitution.

Oxidation:

Reduction:

Substitution:

Major Products:

Scientific Research Applications

Industrial Solvent

Primary Uses:

  • Inks and Coatings: 2-Nitropropane is predominantly used as a solvent in the formulation of vinyl inks, which are essential for printing processes such as flexography and photogravure. It enhances the drying time and improves pigment dispersion in inks and coatings .
  • Adhesives and Varnishes: It serves as a solvent in adhesives, varnishes, and various polymer formulations, ensuring better flow characteristics and complete solvent release .

Performance Characteristics:

  • Solvent Properties: this compound effectively dissolves a wide range of resins, including epoxy, polyurethane, and phenolic resins, making it versatile for different applications in coatings and adhesives .
  • Chemical Stability: Its stability under various conditions allows it to be used in diverse formulations without significant degradation.

Chemical Intermediate

Synthesis of Derivatives:

  • This compound acts as an intermediate in the synthesis of several important chemicals. It is involved in producing propane derivatives like 2-nitro-2-methyl-1-propanol and pharmaceuticals such as phentermine and teclozan .
  • Oxidation Processes: It serves as an oxidant in chemical reactions, notably in the Hass–Bender oxidation process .

Research Applications

Toxicological Studies:

  • Research has shown that exposure to this compound can lead to significant biological effects, including genotoxicity. Studies indicate that it can induce DNA damage and liver toxicity in laboratory animals . This makes it a subject of interest for toxicology studies aimed at understanding its carcinogenic potential.
  • In experimental setups, inhalation studies have demonstrated that prolonged exposure can lead to liver damage characterized by elevated hepatic enzyme levels, indicating hepatotoxicity .

Case Studies:

  • A notable study involved exposing Sprague-Dawley rats to varying concentrations of this compound over extended periods. Results indicated a linear increase in preneoplastic lesions correlating with exposure levels, highlighting its potential as a carcinogen .
  • Another study assessed the oxidative stress induced by this compound, revealing increased levels of lipid peroxidation markers in treated animals but not leading to increased serum enzyme levels indicative of liver damage .

Environmental and Safety Considerations

Health Risks:

  • While this compound has beneficial applications, it poses health risks upon exposure. Acute inhalation can cause severe liver and kidney damage, alongside symptoms like nausea and headaches . Chronic exposure has been linked to more severe health outcomes, including carcinogenic effects confirmed in laboratory settings .

Regulatory Status:

  • Regulatory bodies such as OSHA and NIOSH classify this compound as a confirmed carcinogen based on laboratory studies. This classification necessitates stringent safety protocols when handling this compound in industrial settings .

Comparison with Similar Compounds

Structural and Functional Analogues

Primary Nitroalkanes

  • 1-Nitropropane (1-NP): A primary nitroalkane (CH₃CH₂CH₂NO₂). Unlike 2-NP, it lacks hepatocarcinogenicity in animal models. This difference is attributed to its faster reprotonation rate (20× higher than 2-NP), which reduces the stability of its nitronate anion, a key intermediate in genotoxicity .
  • Nitroethane (C₂H₅NO₂): A smaller primary nitroalkane used as a solvent and fuel additive. It exhibits lower toxicity (ACGIH TLV: 100 ppm) compared to 2-NP (TLV: 10 ppm) .

Tertiary Nitroalkanes

  • 2-Methyl-2-nitropropane: A tertiary nitroalkane structurally similar to 2-NP but with an additional methyl group.

Nitro Alcohols

  • 2-Nitro-1-propanol (HOCH₂CH(NO₂)CH₃): Contains a hydroxyl group, altering its solubility and toxicity profile. Its occupational exposure limit (OEL) is 0.8 ppm, lower than 2-NP, due to enhanced hepatotoxicity from metabolic activation .

Toxicity and Carcinogenicity

Compound Type ACGIH TLV (ppm) Hepatocarcinogenicity (Rats) Key Mutagenic Pathway
2-Nitropropane Secondary 10 Yes Nitronate-mediated DNA adducts
1-Nitropropane Primary 25 No Rapid reprotonation limits nitronate
2-Methyl-2-nitropropane Tertiary N/A No Steric hindrance of nitronate
2-Nitro-1-propanol Nitro alcohol 0.8 Not studied Enhanced metabolic activation

Key Findings :

  • The nitronate anion of 2-NP is critical for genotoxicity, as shown by its mutagenicity in S. typhimurium TA100 and role in aryl sulfotransferase-mediated DNA amination .

Enzymatic Oxidation Pathways

2-NP is metabolized by flavin-dependent This compound dioxygenase (NPDO) , which oxidizes it to acetone and nitrite. Key comparisons with other enzymes:

Enzyme Source Cofactor Catalytic Base Inhibitors
This compound dioxygenase P. aeruginosa FMN His152/Ser288 Thiol compounds
Nitroalkane oxidase Fusarium oxysporum FAD Asp402 Valeric acid
D-Amino acid oxidase Mammals FAD Tyr228 Not inhibited by thiols

Key Differences :

  • NPDO lacks sequence homology with nitroalkane oxidase, reflecting divergent evolutionary pathways .

Industrial and Regulatory Considerations

Compound OEL (ppm) Key Use Environmental Release (US, 1995)
This compound 10 Solvent in inks, coatings 14,000 kg (air)
1-Nitrobutane 2.5 Solvent, longer-chain analogue Limited data
2-Nitro-methylpropane 0.3 Tertiary solvent, structural variant Not reported

Regulatory Notes:

  • Branched nitroalkanes (e.g., 2-NP) have stricter OELs than unbranched analogues due to higher hepatotoxicity .
  • 2-NP releases into the environment have declined significantly since the 1980s, with major contributions from printing and coating industries .

Biological Activity

2-Nitropropane (C3H7NO2) is an organic compound that has garnered attention for its biological activity, particularly in toxicology and pharmacology. This article synthesizes findings from various studies to provide a comprehensive overview of its biological effects, including mutagenicity, carcinogenicity, and metabolic pathways.

This compound exists in equilibrium with its tautomer, propane-2-nitronic acid, which is present as the anion propane-2-nitronate in physiological media. The metabolism of this compound primarily occurs through cytochrome P450-dependent reactions, leading to the release of nitrite and the formation of acetone. Studies indicate that the oxidative denitrification of propane-2-nitronate is significantly more extensive than that of this compound itself .

Mutagenicity and Genotoxicity

Numerous studies have demonstrated the mutagenic potential of this compound:

  • In Vitro Studies : this compound has been shown to induce unscheduled DNA synthesis in rat and mouse liver cells without requiring an exogenous metabolic system. It also caused gene mutations in Chinese hamster cells and rat hepatoma cells .
  • In Vivo Studies : In Fischer 344 rats treated with varying doses of this compound, significant increases in hepatic DNA synthesis were observed at higher doses, alongside moderate signs of hepatotoxicity. Notably, oxidative damage to DNA was evident, with increased levels of 8-hydroxydeoxyguanine detected .

Carcinogenicity

The carcinogenic potential of this compound has been evaluated through inhalation studies in rats. In one experiment, exposure to this compound resulted in hepatocellular carcinomas. The incidence of preneoplastic lesions increased linearly with exposure concentration, indicating its initiating activity in two-stage carcinogenesis models .

Table 1: Summary of Key Studies on this compound

Study ReferenceStudy TypeFindings
Denk et al. (1990)Inhalation studyInduced preneoplastic lesions in rats
Fiala et al. (1991)Dose-response studyIncreased hepatic DNA synthesis; signs of cholestasis
Haas-Jobelius et al. (1992)Toxicological studyNo increase in lipid peroxidation; enhanced hepatic glutathione
OECD (2004)Genotoxicity studyIncreased frequency of mutations in treated mice

The biological activity of this compound can be attributed to several mechanisms:

  • DNA Damage : The compound induces various forms of DNA damage, including strand breaks and modifications such as 8-hydroxydeoxyguanosine, which are indicative of oxidative stress .
  • Mutagenic Effects : The mutagenicity observed in bacterial models suggests that this compound can interact directly with genetic material, leading to mutations even without metabolic activation .

Q & A

Basic Research Questions

Q. What are the primary safety protocols for handling 2-nitropropane in laboratory settings?

  • Answer : 2-NP requires strict handling due to flammability (flash point: 28°C) and reactivity with oxidizers, acids, and bases. Key protocols include:

  • Use explosion-proof equipment and grounded metal containers .
  • Avoid skin contact; wash thoroughly post-exposure. Use PPE (gloves, goggles, respirators) .
  • Store in cool, ventilated areas away from incompatible materials like chlorosulfonic acid or amines .

Q. What analytical methods are recommended for detecting 2-NP in biological samples?

  • Answer : Gas chromatography (GC) paired with mass spectrometry (MS) is widely used. NIOSH Method 272-1 validates 2-NP detection in air samples, while isotopic labeling (e.g., deuterated 2-NP, this compound-1,1,1,3,3,3-d6) enhances precision in metabolic studies .

Q. How does 2-NP’s solubility in water impact experimental design?

  • Answer : 2-NP is partially miscible in water (see Table 1). Solubility decreases with temperature, necessitating phase-separation studies for environmental fate analyses. Use binary phase diagrams (e.g., Stephenson’s mutual solubility data) to model partitioning behavior .

Table 1 : Solubility of this compound (1) in Water (2)

Temperature (K)Mass Fraction (w1 × 10²)Mole Fraction (x1)
2731.20.004
2930.80.003
3110.50.002
Source: IUPAC-NIST Solubility Database

Advanced Research Questions

Q. What mechanisms underlie 2-NP’s carcinogenicity in rats, and how translatable are these findings to humans?

  • Answer : 2-NP metabolites (e.g., N-isopropylhydroxylamine) induce DNA strand breaks via free radical generation, particularly in hepatic tissues. However, human extrapolation is limited due to metabolic differences and insufficient epidemiological data. Prioritize in vitro models using human hepatocytes to assess oxidative DNA damage .

Q. How can contradictory toxicity data between acute and chronic 2-NP exposure be resolved?

  • Answer : Acute studies focus on hepatotoxicity (e.g., ALT elevation), while chronic exposure in rats shows hepatocellular carcinoma. Discrepancies arise from dose-dependent metabolic saturation. Use physiologically based pharmacokinetic (PBPK) modeling to reconcile these outcomes, incorporating species-specific metabolic rates .

Q. What experimental strategies mitigate 2-NP’s instability during long-term studies?

  • Answer : Stabilize 2-NP by:

  • Storing under inert gas (argon/nitrogen) to prevent oxidation .
  • Avoiding metal catalysts (e.g., copper) that accelerate decomposition .
  • Using deuterated analogs to track degradation products in kinetic studies .

Q. How do 2-NP’s interactions with industrial co-solvents influence its toxicokinetics?

  • Answer : Co-solvents like acetone or ethanol enhance 2-NP’s absorption via skin and lungs. Design binary/ternary mixture studies to quantify partition coefficients (log P) and metabolic synergy. For example, 2-NP + ethanol increases CYP2E1 activity, amplifying metabolite toxicity .

Q. Methodological Challenges & Innovations

Q. What in vitro models best replicate 2-NP’s metabolic activation?

  • Answer : Primary rat hepatocytes or HepG2 cells transfected with human CYP2E1 effectively mimic metabolic conversion to genotoxic intermediates. Supplement with glutathione depletion protocols to exacerbate oxidative stress responses .

Q. How can computational tools address gaps in 2-NP’s regulatory toxicology data?

  • Answer : Apply QSAR models to predict untested endpoints (e.g., endocrine disruption). Leverage ToxCast/Tox21 high-throughput screening data to prioritize in vivo assays. Validate predictions using ToxLine and PubMed datasets .

Q. What techniques validate 2-NP’s environmental persistence in field studies?

  • Answer : Use stable isotope probing (SIP) with ¹³C-labeled 2-NP to track biodegradation in soil/water. Pair with metagenomics to identify microbial consortia involved in nitroreductase activity .

Q. Controversies & Research Gaps

Q. Why are human epidemiological studies on 2-NP carcinogenicity lacking despite rodent data?

  • Answer : Occupational studies (e.g., IMC Corporation cohort) are confounded by mixed solvent exposures. Future studies should employ biomonitoring (e.g., urinary nitroalkane metabolites) and adjust for co-exposures using multivariate regression .

Q. How reliable are current TLVs for 2-NP given interspecies metabolic differences?

  • Answer : ACGIH’s TLV (1 ppm) applies a 30× uncertainty factor due to data gaps. Refine risk assessments using human organotypic models (e.g., lung-on-a-chip) to replace default extrapolation assumptions .

Properties

IUPAC Name

2-nitropropane
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InChI

InChI=1S/C3H7NO2/c1-3(2)4(5)6/h3H,1-2H3
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InChI Key

FGLBSLMDCBOPQK-UHFFFAOYSA-N
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Canonical SMILES

CC(C)[N+](=O)[O-]
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Molecular Formula

C3H7NO2, Array
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DSSTOX Substance ID

DTXSID6020981
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Molecular Weight

89.09 g/mol
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Physical Description

2-nitropropane appears as colorless liquid with a mild fruity odor. May float on or sink in water. (USCG, 1999), Liquid, Colorless liquid with a pleasant, fruity odor; [NIOSH], COLOURLESS OILY LIQUID., Colorless liquid with a pleasant, fruity odor.
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Boiling Point

248.5 °F at 760 mmHg (NTP, 1992), 120.2 °C, 120 °C, 249 °F
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Flash Point

75 °F (NTP, 1992), 75 °F, 24 °C (75 °F)(closed cup), 39 °C (closed cup), 24 °C (open cup), 38 °C (open cup) /from table/, 24 °C c.c.
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Solubility

greater than or equal to 0.1 mg/mL at 66 °F (NTP, 1992), Soluble in chloroform, Miscible with most aromatic hydrocarbons, ketones, esters, ethers, and the lower carboxylic acids, In water, 1.70X10+4 mg/L at 25 °C, Solubility in water, g/100ml at 25 °C: 1.7, 2%
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Density

0.99 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.9821 g/cu cm at 25 °C, Relative density (water = 1): 0.99, 0.99
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Vapor Density

3.06 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 3.06 (Air= 1), Relative vapor density (air = 1): 3.1, 3.06
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Vapor Pressure

12.9 mmHg at 68 °F (NTP, 1992), 17.2 [mmHg], 1.72X10+1 mm Hg at 25 °C /Extrapolated/, Vapor pressure, kPa at 20 °C: 1.7, 13 mmHg
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Mechanism of Action

...To clarify the mechanism of carcinogenesis by 2-NP, we investigated DNA damage by 2-NP metabolites, N-isopropylhydroxylamine (IPHA) and hydroxylamine-O-sulfonic acid (HAS), using 32P-5'-end-labelled DNA fragments obtained from genes that are relevant to human cancer. In the presence of Fe(III) EDTA, both IPHA and HAS caused DNA damage at every nucleotide position without marked site preference. The damage was inhibited by free hydroxyl radical (-*OH) scavengers, catalase and deferoxamine mesilate, an iron chelating agent. These results suggest that the DNA damage was caused by -*OH generated via H(2)O(2) by both IPHA and HAS. In contrast, in the presence of Cu(II), IPHA frequently caused DNA damage at thymine. The Cu(II)-mediated DNA damage caused by IPHA was inhibited by catalase, methional and bathocuproine, a Cu(I)-specific chelator, suggesting the involvement of H(2)O(2) and Cu(I). These results suggest that the DNA damage induced by IPHA in the presence of Cu(II) was caused by a reactive oxygen species like the Cu(I)-hydroperoxo complex. On the other hand, HAS most frequently induced DNA damage at 5'-TG-3', 5'-GG-3' and 5'-GGG-3' sequences. Catalase and methional only partly inhibited the Cu(II)-mediated DNA damage caused by HAS, suggesting that the reactive oxygen species and another reactive species participate in this process. Formation of 8-oxodG by IPHA or HAS increased in the presence of metal ions. This study suggests that metal-mediated DNA damage caused by 2-NP metabolites plays an important role in the mutagenicity and the carcinogenicity of 2-NP.
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Impurities

1-Nitropropane
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Color/Form

Colorless liquid

CAS No.

79-46-9
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Melting Point

-135 °F (NTP, 1992), -91.3 °C, -91 °C, -135 °F
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Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
2-Nitropropane
Reactant of Route 2
2-Nitropropane
Reactant of Route 3
2-Nitropropane
Reactant of Route 4
2-Nitropropane
Reactant of Route 5
2-Nitropropane
Reactant of Route 6
2-Nitropropane

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.